2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
Overview
Description
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a fluorobenzene group and coordinated to an iridium ion in the +3 oxidation state
Scientific Research Applications
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its anticancer properties and ability to generate reactive oxygen species.
Industry: Utilized in the development of OLEDs for display and lighting applications
Mechanism of Action
Target of Action
Ir(p-F-ppy)3, also known as Tris[5-fluoro-2-(2-pyridinyl)phenyl]iridium, is primarily a photocatalyst . It facilitates the decarboxylative arylation of α-amino acids using visible light . This process is crucial in the conversion of biomass to drug pharmacophore .
Mode of Action
The interaction of Ir(p-F-ppy)3 with its targets involves the absorption of visible light, which triggers the decarboxylative arylation process . This process involves the removal of a carboxyl group and the addition of an aryl group to α-amino acids .
Biochemical Pathways
The primary biochemical pathway affected by Ir(p-F-ppy)3 is the decarboxylation of α-amino acids . This process leads to the formation of arylated α-amino acids, which are important building blocks in the synthesis of various bioactive compounds .
Result of Action
The result of Ir(p-F-ppy)3 action is the formation of arylated α-amino acids . These compounds are crucial in the synthesis of various bioactive compounds, contributing to the development of new drugs .
Action Environment
The action of Ir(p-F-ppy)3 is influenced by environmental factors such as light and temperature. It requires visible light to facilitate the decarboxylative arylation process
Future Directions
Biochemical Analysis
Biochemical Properties
Ir(p-F-ppy)3 plays a crucial role in biochemical reactions, particularly in the realm of photoredox catalysis. This compound interacts with a variety of enzymes and proteins, facilitating the decarboxylative arylation of α-amino acids using visible light . The interaction between Ir(p-F-ppy)3 and these biomolecules is primarily based on its ability to absorb light and transfer energy, thereby initiating and accelerating chemical reactions. The compound’s excited state has a reduction potential of -2.14 V, making it a potent photoreducing agent .
Cellular Effects
The effects of Ir(p-F-ppy)3 on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, Ir(p-F-ppy)3 has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, the compound’s ability to generate reactive oxygen species (ROS) upon light activation can induce oxidative stress, thereby impacting cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, Ir(p-F-ppy)3 exerts its effects through a series of binding interactions with biomolecules. The compound’s photochemical properties enable it to act as a catalyst in various reactions, including enzyme inhibition and activation. For example, Ir(p-F-ppy)3 can bind to specific enzymes, altering their conformation and activity. This binding interaction is often facilitated by the compound’s ability to absorb light and transfer energy to the enzyme, leading to changes in its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ir(p-F-ppy)3 change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its photochemical activity can lead to gradual degradation over extended periods of light exposure. Long-term studies have shown that Ir(p-F-ppy)3 can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ir(p-F-ppy)3 vary with different dosages in animal models. At low doses, the compound can effectively facilitate photoredox reactions without causing significant toxicity. At higher doses, Ir(p-F-ppy)3 can induce adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial photochemical properties are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
Ir(p-F-ppy)3 is involved in several metabolic pathways, primarily through its role as a photoredox catalyst. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, Ir(p-F-ppy)3 can facilitate the decarboxylation of α-amino acids, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Ir(p-F-ppy)3 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, Ir(p-F-ppy)3 can bind to certain membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of Ir(p-F-ppy)3 is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Ir(p-F-ppy)3 can accumulate in the mitochondria, where it exerts its photochemical effects on mitochondrial enzymes and metabolic pathways. This localization is essential for understanding the compound’s overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of 2-(4-fluorobenzene-6-id-1-yl)pyridine to an iridium precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands around the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction may produce lower oxidation state complexes .
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridinato)iridium(III): Another iridium complex used in OLEDs.
Tris(2-(4,6-difluorophenyl)pyridinato)iridium(III): Similar structure with difluorophenyl groups instead of a single fluorobenzene group.
Uniqueness
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can result in different catalytic activities and luminescent properties compared to other iridium complexes .
Properties
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21F3IrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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